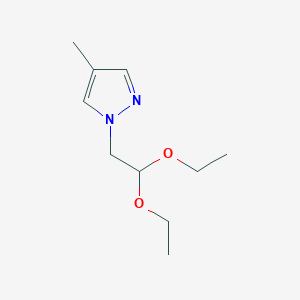
(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Übersicht
Beschreibung
2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid (TPMPA) is an organoboron compound that has been widely studied for its various applications in synthetic chemistry, biochemistry, and medicinal chemistry. TPMPA is a versatile reagent that has been used in various reactions and processes, such as Suzuki-Miyaura cross-coupling reactions, diazotization reactions, and Suzuki-Miyaura-type reactions. It has also been used as a catalyst in the synthesis of pharmaceuticals and other compounds. In addition, TPMPA has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “2-((3-(TRIFLUOROMETHYL)PHENOXY)METHYL)PHENYLBORONIC ACID”:
Suzuki Coupling Reactions
This compound is utilized in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . These reactions are pivotal in creating complex organic compounds, often used in pharmaceuticals and materials science .
Antagonist Synthesis for Corticotropin-Releasing Hormone
It serves as a reactant to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine , which is a potential antagonist of corticotropin-releasing hormone. This application is significant in developing treatments for stress-related disorders .
Drug Development for Cancer and Inflammatory Diseases
The compound is used in the research and development of drugs targeting cancer and inflammatory diseases, highlighting its importance in medicinal chemistry .
Printable Electronics
In the field of electronics, it contributes to the creation of thiazole derivatives used for printable electronics, which are essential for developing flexible electronic devices .
Tubulin Polymerization Inhibitors
It is involved in producing terphenyl benzimidazoles as tubulin polymerization inhibitors. This application is crucial in cancer therapy as it can potentially inhibit the growth of cancer cells by targeting their structural components .
Aryl Ketones Synthesis
The compound is also used to create aryl ketones through cross-coupling reactions with acid chlorides. Aryl ketones are valuable in synthesizing various organic compounds and materials .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the reductive elimination of the product and the regeneration of the palladium catalyst .
Biochemical Pathways
The sm cross-coupling reaction, in which boronic acids play a crucial role, is a key step in the synthesis of various biologically active compounds .
Result of Action
The use of boronic acids in sm cross-coupling reactions contributes to the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis and drug discovery .
Action Environment
The action of 2-((3-(Trifluoromethyl)phenoxy)methyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Furthermore, the organoboron reagents used in the reaction should be relatively stable, readily prepared, and environmentally benign .
Eigenschaften
IUPAC Name |
[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-5-3-6-12(8-11)21-9-10-4-1-2-7-13(10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLVPNCQCUGEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584807 | |
| Record name | (2-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1072951-60-0 | |
| Record name | (2-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-](/img/structure/B1603320.png)

